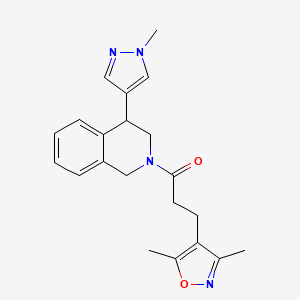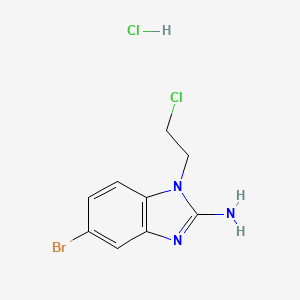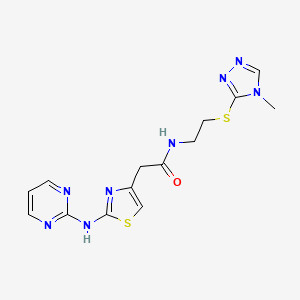
4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Analysis and Antioxidant Activity
One study analyzed the structure of a novel benzamide derivative using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. The research provided insights into the compound's molecular geometry, vibrational frequencies, and electronic properties, such as HOMO and LUMO energies. Theoretical calculations also estimated the chemical reactivity, and antioxidant properties were determined using the DPPH free radical scavenging test, emphasizing the compound's potential for antioxidant applications (Demir et al., 2015).
Biological Activity and Drug Development
Another study synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds were screened as cyclooxygenase inhibitors, highlighting their potential in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives revealed antibacterial and antifungal activities. The study's structural analysis indicated significant intermolecular interactions, suggesting the compounds' utility in developing antimicrobial agents (Vasu et al., 2005).
Neurological Applications
A radiosynthesis study introduced a new radioiodinated ligand targeting serotonin-5HT2-receptors, showing high affinity and selectivity for these receptors in vitro and in vivo. This compound's preferential retention in brain areas with enriched 5HT2 receptors suggests its utility in neurological research, particularly for studying psychiatric disorders (Mertens et al., 1994).
Chemosensor Development
A chemosensor for Ag(+) ions was developed using 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, demonstrating high selectivity and sensitivity. The enhancement in fluorescent signal upon Ag(+) ion binding, attributed to increased intramolecular charge transfer, showcases the potential of such compounds in environmental monitoring and analytical chemistry (Tharmaraj et al., 2012).
Direcciones Futuras
The study of benzamide derivatives is a vibrant field due to their wide range of biological activities . Future research on “4-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” could involve exploring its potential biological activities, studying its physical and chemical properties, and developing methods for its synthesis.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,13-8-9-20-10-13)11-17-15(18)12-4-6-14(19-3)7-5-12/h4-10H,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWFGKYZTYMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-methyl-5-(2-phenyldiazenyl)-4-pyrimidinyl]phenyl ether](/img/structure/B2830844.png)



![1-(1,2-Benzoxazol-3-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2830851.png)








